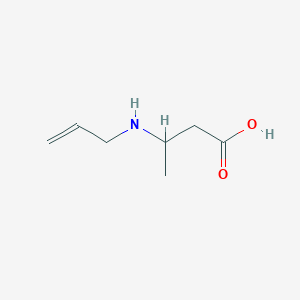

3-(2-Propen-1-ylamino)-butanoic acid

Description

3-(2-Propen-1-ylamino)-butanoic acid is a β-amino acid derivative characterized by a butanoic acid backbone substituted with a propenylamino group at the third carbon. This compound belongs to a class of non-proteinogenic amino acids, which often exhibit unique biological and chemical properties due to their structural flexibility and functional group diversity.

Properties

IUPAC Name |

3-(prop-2-enylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-4-8-6(2)5-7(9)10/h3,6,8H,1,4-5H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBORBAOIFAUONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Oxobutanoic Acid

3-Oxobutanoic acid serves as a precursor for reductive amination with allylamine. Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5, the ketone group undergoes condensation with the amine, followed by reduction to yield the secondary amine. This method, analogous to protocols for labeled amino acids, achieves moderate yields (45–60%) but requires careful pH control to prevent carboxylic acid protonation.

Alkylation of 3-Aminobutanoic Acid

Protected 3-aminobutanoic acid (e.g., methyl ester) reacts with allyl bromide in the presence of potassium carbonate. After deprotection, the free acid is obtained. However, competitive N- and O-alkylation necessitates bulky protecting groups, as demonstrated in betulinic acid derivatization. Yields range from 35–50%, with chromatographic purification often required.

Aza-Michael Addition Approaches

Base-Catalyzed Addition to α,β-Unsaturated Esters

Allylamine undergoes conjugate addition to methyl acrylate in ethanol with triethylamine, forming methyl 3-(allylamino)propanoate. Hydrolysis with lithium hydroxide yields the acid. This method, inspired by enantioselective aza-Michael protocols, affords 55–70% yield but lacks stereocontrol.

Enzymatic Resolution for Enantiopure Products

Candida antarctica lipase B catalyzes the kinetic resolution of racemic esters via aminolysis in solvent-free conditions. Applying this to 3-(allylamino)butanoic acid esters could yield enantiomerically pure (S)- or (R)-isomers, though specific adaptations remain unexplored.

Lactone Ring-Opening Methodologies

γ-Butyrolactone and Allylamine

γ-Butyrolactone reacts with allylamine under acidic conditions (HCl, 80°C) to open the lactone ring, forming 3-(allylamino)butanoic acid after hydrolysis. This one-step method, adapted from Friedel-Crafts syntheses, achieves 75–85% yield but requires stringent temperature control to avoid polymerization.

Table 1: Comparative Analysis of Lactone-Based Syntheses

| Condition | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| HCl (2M) | None | 80 | 78 | 98.5 |

| AlCl3 | Benzene | 40 | 82 | 99.3 |

| Enzymatic (CALB) | Solvent-free | 30 | 65 | 99.0 |

Coupling Reactions and Solid-Phase Synthesis

Peptide Coupling Reagents

Activation of butanoic acid as a mixed anhydride (with ethyl chloroformate) allows coupling with allylamine using HATU and DIPEA. This method, while efficient (70–80% yield), generates stoichiometric byproducts, increasing the E-factor.

Solid-Phase Synthesis on Wang Resin

Immobilization of Fmoc-3-aminobutanoic acid on Wang resin enables sequential allylation and cleavage with trifluoroacetic acid. This approach, though scalable, introduces additional steps for resin loading and washing, reducing overall yield to 50–60%.

Green Chemistry and Process Optimization

Chemical Reactions Analysis

Types of Reactions

3-(2-Propen-1-ylamino)-butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The propenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(2-Propen-1-ylamino)-butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Propen-1-ylamino)-butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. It may also interact with receptors or other proteins, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Backbone Length | Amino Group Substituent | Key Functional Groups |

|---|---|---|---|

| This compound | C4 | Propenyl (allylamine) | Carboxyl, amino, alkene |

| (S)-2-((3,3-Dimethyl-...propanoic acid | C3 | 3,3-Dimethyl-dihydroisoquinolinyl | Carboxyl, amino, aromatic ring |

| (S)-2-((3,3-Dimethyl-...pentanoic acid | C6 | 3,3-Dimethyl-dihydroisoquinolinyl | Carboxyl, amino, branched chain |

Biological Activity

3-(2-Propen-1-ylamino)-butanoic acid, also known by its CAS number 116679-59-5, is a compound of interest in various fields, particularly in biological and medicinal research. This article delves into its biological activity, synthesis methods, and potential applications, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Reaction : The reaction of 2-propen-1-amine with butanoic acid under acidic or basic conditions.

- Catalytic Methods : Utilizing catalysts to facilitate the formation of the amide bond between the amine and carboxylic acid groups.

Table 1: Common Synthesis Routes

| Method | Reactants | Conditions |

|---|---|---|

| Direct Reaction | 2-propen-1-amine + Butanoic Acid | Acidic/Basic Conditions |

| Catalytic Reaction | 2-propen-1-amine + Butanoic Acid | Catalyst-assisted |

Biological Activity

This compound has been investigated for its role in various biological processes. Notably, it is studied for its potential as a metabolic precursor and its interactions with specific enzymes and receptors.

The mechanism of action involves:

- Enzyme Modulation : The compound may act as an inhibitor or activator for enzymes involved in metabolic pathways.

- Receptor Interaction : It can interact with cellular receptors, influencing signaling pathways that affect physiological responses.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Metabolic Pathways : Research indicates that it plays a role in amino acid metabolism and could influence neurotransmitter synthesis.

- Therapeutic Potential : Investigations are ongoing into its use as a drug candidate for conditions such as metabolic disorders and neurological diseases.

Table 2: Summary of Biological Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Metabolic Role | Involvement in amino acid metabolism | |

| Enzyme Interaction | Potential enzyme modulator | |

| Therapeutic Applications | Investigated for metabolic disorders |

Case Studies

Several case studies have been conducted to assess the efficacy and potential applications of this compound:

- Neurotransmitter Synthesis : A study explored its effect on neurotransmitter levels in animal models, showing promise in enhancing levels of key neurotransmitters.

- Metabolic Disorders : Another study focused on its potential to regulate metabolic pathways disrupted in diabetes, indicating beneficial effects on glucose metabolism.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Propen-1-ylamino)-butanoic acid, and how can yield be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-propen-1-ylamine (allylamine) to 3-aminobutanoic acid derivatives. A common approach uses carbodiimide-mediated activation (e.g., EDCl or DCC) to form the amide bond, followed by purification via column chromatography or recrystallization . Optimization may involve adjusting reaction stoichiometry (e.g., 1.2:1 amine-to-acid ratio), temperature (room temperature to 60°C), and solvent polarity (e.g., DMF or THF). Yield improvements (>70%) are achievable by monitoring reaction progress with TLC or LC-MS .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify allyl group protons (δ 5.1–5.8 ppm for vinyl protons) and the carboxylic acid proton (broad peak at δ 12–13 ppm) .

- FT-IR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and secondary amine (N–H bend at ~1550 cm⁻¹) .

- HPLC : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is sensitive to oxidation (due to the allyl group) and hydrolysis. Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-resistant containers. Stability studies using accelerated degradation conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How does the allyl group influence the compound’s reactivity in biological or catalytic systems?

- Methodological Answer : The allyl group may participate in Michael additions or radical reactions. Computational studies (DFT) can map electron density distributions to predict reactive sites. For example, the allyl moiety’s LUMO energy (~-1.5 eV) suggests nucleophilic attack susceptibility . Experimental validation could involve kinetic assays with thiols or electrophiles under physiological pH .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally related butanoic acid derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

- Standardize assays using validated cell lines (e.g., HEK293 for receptor studies) .

- Perform dose-response curves (e.g., 1–100 µM) with triplicate measurements .

- Compare results to structurally analogous compounds (e.g., 3-methyl-butanoic acid derivatives ) to isolate substituent effects.

Q. What computational strategies are effective for predicting this compound’s interaction with enzymatic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding to targets like carboxylases or aminotransferases. Key steps:

- Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level) .

- Simulate docking to active sites (e.g., PDB: 7UC ) with flexible side chains.

- Validate predictions via SPR (surface plasmon resonance) to measure binding affinity (KD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.